molecular formula C17H16N2O4S B2895134 7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251682-23-1

7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No. B2895134
CAS RN: 1251682-23-1
M. Wt: 344.39
InChI Key: CQUDXJRGWILHJV-UHFFFAOYSA-N
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Description

7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality 7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Applications

This compound has shown potential in the field of anti-inflammatory drugs. Its structure is similar to that of known lipoxygenase (LOX) inhibitors, which are enzymes involved in the inflammatory response. By inhibiting LOX, this compound could reduce inflammation and be beneficial for treating inflammatory disorders .

Anticancer Research

Compounds with a thieno[3,2-b]pyridine moiety have been investigated for their anticancer properties. The specific structure of this compound suggests it could interact with various biological targets involved in cancer cell growth and metastasis, making it a candidate for further anticancer studies .

Neuropharmacology

The compound’s ability to cross the blood-brain barrier due to its lipophilic nature makes it a subject of interest in neuropharmacological research. It could potentially be used to modulate neurological pathways or treat neurodegenerative diseases .

Antimicrobial Activity

The structural similarity of this compound to other antimicrobial agents suggests it could be effective against a range of bacteria and fungi. Its potential as an antimicrobial agent warrants further investigation, particularly in the development of new antibiotics .

Enzyme Inhibition

Due to its unique structure, this compound could act as an inhibitor for various enzymes beyond LOX, such as those involved in xenobiotic metabolism. This application could lead to the development of new drugs that target specific enzymes related to disease processes .

Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies to predict its interaction with various biological targets. This is crucial for drug design and understanding the compound’s potential therapeutic effects .

Antioxidant Properties

Compounds with similar structures have demonstrated antioxidant properties, which are valuable in preventing oxidative stress-related diseases. This compound could contribute to the development of new antioxidants .

Pharmacokinetic Modeling

The compound’s physicochemical properties, such as solubility and stability, make it an interesting candidate for pharmacokinetic modeling. This research could provide insights into how the compound is absorbed, distributed, metabolized, and excreted in the body .

properties

IUPAC Name

7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-9-4-5-12(23-3)10(8-9)18-16(21)13-14(20)15-11(6-7-24-15)19(2)17(13)22/h4-8,20H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUDXJRGWILHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

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